(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde
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Overview
Description
(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiopyran ring system fused with a phenyl group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1H-2-benzothiopyran-1-one with acetaldehyde in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or benzothiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1H-2-benzothiopyran-1-one
- 3-Phenyl-2H-1-benzopyran-2-imine hydrobromide
- 3-Phenyl-2-benzothiopyrylium derivatives
Uniqueness
(3-Phenyl-1H-2-benzothiopyran-1-ylidene)acetaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
75807-94-2 |
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Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-(3-phenylisothiochromen-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C17H12OS/c18-11-10-16-15-9-5-4-8-14(15)12-17(19-16)13-6-2-1-3-7-13/h1-12H |
InChI Key |
ZBAIWBCCAGRORM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=CC=O)S2 |
Origin of Product |
United States |
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